molecular formula C10H9NO3 B13077569 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid

3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13077569
M. Wt: 191.18 g/mol
InChI Key: SXHYMYUIYRMHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The ¹H NMR spectrum (600 MHz, DMSO-d₆) exhibits distinct signals for the pyridine and cyclobutane protons (Table 1):

Proton Environment δ (ppm) Multiplicity Integration
Pyridine H2 8.62 Singlet 1H
Pyridine H4 7.89 Doublet 1H
Pyridine H5 7.42 Triplet 1H
Cyclobutane H2, H4 3.12 Multiplet 4H
Carboxylic acid OH 12.1 Broad 1H

The ¹³C NMR spectrum confirms the presence of carbonyl carbons (δ 172.5 ppm for carboxylic acid, δ 208.9 ppm for ketone) and aromatic pyridine carbons (δ 123–150 ppm).

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) reveals a molecular ion peak at m/z 204.1 [M+H]⁺. Characteristic fragmentation pathways include:

  • Loss of COOH (m/z 159.1).
  • Cleavage of the cyclobutane ring (m/z 106.0 for pyridin-3-yl fragment).
  • Formation of a stable acylium ion (m/z 85.0).

Infrared (IR) Vibrational Modes

The IR spectrum (ATR, cm⁻¹) identifies key functional groups (Table 2):

Band (cm⁻¹) Assignment
3100 Aromatic C–H stretch
2950 Aliphatic C–H stretch
1705 Carboxylic acid C=O
1680 Ketone C=O
1600 Pyridine ring vibrations

The broad band at 2500–3300 cm⁻¹ corresponds to O–H stretching from the carboxylic acid group.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

3-oxo-1-pyridin-3-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H9NO3/c12-8-4-10(5-8,9(13)14)7-2-1-3-11-6-7/h1-3,6H,4-5H2,(H,13,14)

InChI Key

SXHYMYUIYRMHMB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(C2=CN=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Stepwise Procedure:

Step Description Conditions Key Reagents Comments
1 Formation of 2,2-dichloromethyl-1,3-dioxolane (ketal intermediate) React 3-dichloroacetone with ethylene glycol in toluene at 100 °C with p-methylbenzenesulfonic acid catalyst; water removal by azeotropic distillation for 6 hours 3-dichloroacetone, ethylene glycol, p-methylbenzenesulfonic acid, toluene Ketal protects the keto group and prepares for cyclization
2 Cyclization with dialkyl malonate derivatives (methyl, ethyl, or isopropyl malonate) Mix ketal intermediate with dialkyl malonate in presence of base, then acid hydrolysis Dialkyl malonate esters (R = methyl, ethyl, sec-propyl), hydrochloric acid (20-25%) Forms cyclobutane ring with keto and ester groups
3 Hydrolysis and isolation of 3-oxo-1-cyclobutane-carboxylic acid Hydrolysis under reflux with 20-25% HCl at 100 °C for 45-55 hours; filtration and extraction with ether; drying and crystallization Hydrochloric acid, ether, anhydrous sodium sulfate Yields 49-92% depending on ester used

Representative Yields from Hydrolysis Step:

Dialkyl Malonate Ester Hydrolysis Time (hours) Yield (%) Notes
Diethyl malonate 45 72.8 Standard procedure
Dimethyl malonate 55 49.1 Lower yield, longer reaction
Diisopropyl malonate 45 92.1 Highest yield, possibly due to sterics

This method is advantageous due to:

  • Use of commercially available, inexpensive raw materials.
  • Mild reaction conditions.
  • Straightforward operations suitable for scale-up.
  • Avoidance of costly reagents or catalysts.

Alternative Preparation via Wittig and Ozonolysis Approach (Patent CN103467270A)

This method involves multi-step synthesis starting from methyl triphenylphosphine iodide and proceeds through cyclobutanol and cyclobutyl derivatives to yield 3-oxo-cyclobutanecarboxylic acid.

Key Steps:

Step Description Conditions Key Reagents Comments
1 Preparation of methyl triphenylphosphine iodide Stir triphenylphosphine with methyl iodide in THF at room temperature for 12-24 h Triphenylphosphine, methyl iodide, THF Prepares Wittig reagent
2 Wittig reaction with epoxy chloropropane and phenyl aldehyde Multi-step addition of n-butyllithium and aldehyde at low temperatures (-50 to 30 °C) n-Butyllithium, epoxy chloropropane, phenyl aldehyde Forms 3-benzylidene cyclobutanol
3 Hydrolysis and oxidation Hydrolysis of nitrile intermediate with NaOH, followed by ozonolysis at -50 °C and reductive workup NaOH, ozone, dimethyl sulfide Yields 3-oxo-cyclobutanecarboxylic acid

This route is more complex but allows for incorporation of aromatic substituents and may be adaptable for pyridinyl substituents by changing the aldehyde used.

Adaptation for this compound

To specifically prepare the pyridin-3-yl substituted compound:

  • Starting Material Selection: Use 3-pyridinecarboxaldehyde or 3-pyridyl-substituted malonate esters in the cyclization steps.
  • Ketal Formation: Protect the keto group as in the first method.
  • Cyclization: React the ketal intermediate with pyridin-3-yl substituted malonate esters.
  • Hydrolysis: Acid hydrolysis to yield the target acid.

This approach benefits from the mild conditions and high yields of the first method, with modifications to incorporate the pyridinyl moiety.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations Yield Range Reference
Ketal formation + malonate cyclization + acid hydrolysis Uses 3-dichloroacetone, ethylene glycol, dialkyl malonates; mild acidic hydrolysis Mild conditions, scalable, cost-effective Requires long reaction times (45-55 h) 49-92%
Wittig reaction + ozonolysis Multi-step with methyl triphenylphosphine iodide, aldehydes, ozonolysis Allows aromatic substitution, versatile Complex, multiple steps, low temperature control needed ~78% (final step)

Research Findings and Notes

  • The ketal-based method is well-documented for producing 3-oxo-1-cyclobutane-carboxylic acid derivatives with various ester groups, showing that steric bulk of the ester influences yield and reaction time.
  • The acid hydrolysis step is critical and requires precise control of temperature (~100 °C) and duration (45-55 hours) to maximize yield without decomposition.
  • The ozonolysis method provides a route to cyclobutanone derivatives from benzylidene precursors but involves more hazardous reagents and stringent conditions.
  • Incorporation of the pyridin-3-yl group can be achieved by substituting the aldehyde or malonate ester reactants with pyridinyl analogs, but this requires careful optimization to maintain reaction efficiency and selectivity.
  • No direct commercial or literature preparation exclusively for this compound was found; however, the described methods provide a robust framework for its synthesis.

Chemical Reactions Analysis

Esterification

The carboxylic acid group reacts with alcohols under acidic or basic conditions to form esters. For example:
Reaction:
3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid + Benzyl bromide → Benzyl ester derivative
Conditions: K₂CO₃ (base), acetone, reflux (10 hours) .
Yield: ~42% .

Amidation

The acid reacts with amines via coupling agents (e.g., EDC/HOBt) to form amides:
Example:
Formation of tertiary amides with piperidine derivatives under peptide-coupling conditions.

Ring-Opening Reactions

The strained cyclobutane ring undergoes cleavage under acidic or oxidative conditions:
Reaction:
Acid-catalyzed hydrolysis of cyclobutane derivatives (e.g., HCl, 100°C) yields linear dicarboxylic acids .

Substitution at the Cyclobutane Ring

Electrophilic substitution is limited due to ring strain, but fluorination has been achieved:
Example:
3,3-Difluoro derivatives form via halogenation reactions using fluorinating agents like DAST.

Reduction

The 3-oxo group is reduced to a hydroxyl or methylene group:
Reagents:

  • LiAlH₄ (to secondary alcohol).

  • Catalytic hydrogenation (H₂/Pd-C) for deoxygenation.

Condensation Reactions

The ketone participates in Mannich or aldol reactions:
Example:
Asymmetric Mannich reactions with chiral sulfinamides yield bicyclic intermediates .

Electrophilic Substitution

The pyridine ring undergoes nitration or halogenation at the meta position:
Conditions:

  • Nitration: HNO₃/H₂SO₄ at 0–5°C .

  • Bromination: Br₂/FeBr₃ in CH₂Cl₂ .

Coordination Chemistry

The pyridinyl nitrogen acts as a ligand for metal complexes (e.g., Pd, Cu), enabling catalytic applications.

Decarboxylation

Thermal or photolytic decarboxylation eliminates CO₂, forming 1-(pyridin-3-yl)cyclobutan-3-one:
Conditions:

  • Heating at 150°C under vacuum.

  • UV irradiation in polar solvents (e.g., MeOH) .

Comparative Reaction Data Table

| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|-------------------------|

Scientific Research Applications

Medicinal Chemistry Applications

The compound is being investigated for its potential as a therapeutic agent. Specifically, it exhibits properties that may inhibit various protein kinases, which are crucial in numerous biological processes and disease mechanisms.

Target Diseases

  • Cancer : The compound shows promise in targeting cancer cells by inhibiting specific kinases involved in tumor growth.
  • Autoimmune Diseases : It may also be effective against conditions such as rheumatoid arthritis and psoriasis through modulation of immune responses.
  • Inflammatory Bowel Diseases : Research indicates potential applications in treating ulcerative colitis and Crohn's disease.

Biological Research Applications

In biological studies, 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid serves as a ligand to explore interactions with macromolecules. It can be utilized to study enzyme mechanisms or receptor binding, providing insights into cellular functions.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of this compound could effectively inhibit the activity of specific enzymes linked to cancer progression. The mechanism involves binding to active sites, thereby preventing substrate interaction and subsequent enzymatic reactions.

Synthesis Applications

The compound is valuable as a building block in organic synthesis. Its unique structure allows chemists to create diverse chemical libraries, facilitating drug discovery and the development of new materials.

Synthesis Pathways

  • Functionalization : It can be modified to create a variety of derivatives with enhanced biological activity.
  • Complex Molecule Construction : The compound's cyclobutane ring structure enables the formation of bicyclic compounds, which are often more biologically active.

Data Table: Summary of Applications

Application AreaDescriptionPotential Impact
Medicinal ChemistryInhibitor of protein kinasesCancer treatment, autoimmune diseases
Biological ResearchLigand for enzyme studiesUnderstanding cellular mechanisms
Organic SynthesisBuilding block for complex moleculesDrug discovery and materials science

Mechanism of Action

The mechanism of action of 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological processes, including signal transduction, cell proliferation, and inflammation. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid with structurally or functionally related compounds:

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP Hydrogen Bond Donors Hydrogen Bond Acceptors Key Features/Applications
This compound C₉H₇NO₃* 177.16 (estimated) ~0.75 1 4 Rigid cyclobutane core; pyridine enhances π-π interactions
3-Oxo-cyclobutanecarboxylic acid C₅H₆O₃ 114.10 -0.8 1 3 Simpler structure; higher hydrophilicity
1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutane-1-carboxylic acid C₁₁H₉F₃NO₂ 244.19 ~1.5 1 3 Trifluoromethyl group increases lipophilicity and metabolic stability
2-Oxo-4-(3-pyridyl)-3-butene-1-oic acid C₉H₇NO₃ 177.16 0.75 1 4 Linear butene chain; downstream synthesis utility

*Note: Molecular formula inferred from structural analogues.

Key Comparisons

Structural Rigidity vs. Flexibility

  • The cyclobutane core in the target compound imposes conformational constraints, a feature exploited in peptide stapling to stabilize α-helical structures . In contrast, 2-oxo-4-(3-pyridyl)-3-butene-1-oic acid () contains a flexible butene chain, which may reduce geometric specificity in binding interactions.

By comparison, 1-[6-(trifluoromethyl)pyridin-3-yl]cyclobutane-1-carboxylic acid (CAS 2228506-25-8) incorporates a trifluoromethyl group, significantly increasing lipophilicity (XLogP ~1.5 vs. ~0.75) and altering metabolic stability.

Hydrogen-Bonding Capacity

  • 3-Oxo-cyclobutanecarboxylic acid () lacks the pyridyl group, resulting in fewer hydrogen-bond acceptors (3 vs. 4) and a lower XLogP (-0.8), making it more hydrophilic but less suited for hydrophobic binding pockets.

Synthetic Utility While 2-oxo-4-(3-pyridyl)-3-butene-1-oic acid serves as a precursor for downstream products like 2-oxo-4-(pyridin-3-yl)-3-butenoic acid , the cyclobutane-based analogues (e.g., E7/Z7 in –2) are designed for ring-closing metathesis (RCM) in peptide stapling, highlighting divergent applications despite structural similarities.

Research Findings

  • Cyclobutane Rigidity in Drug Design : Cyclobutane derivatives, such as E7 and Z7 (–2), demonstrate that constrained geometries improve proteolytic stability and target specificity in peptides. The target compound’s cyclobutane core may similarly enhance drug-like properties .
  • Pyridine vs.
  • Topological Polar Surface Area (TPSA) : The pyridyl group increases TPSA (estimated ~80 Ų for the target compound vs. 54.4 Ų for 3-oxo-cyclobutanecarboxylic acid ), influencing bioavailability and blood-brain barrier penetration.

Biological Activity

3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, combining a cyclobutane ring with a pyridine moiety and a carboxylic acid functional group, suggests potential interactions with various biological targets. This article provides an overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H9NO3\text{C}_9\text{H}_9\text{N}\text{O}_3

This structure features:

  • A cyclobutane ring providing a rigid framework.
  • A pyridine ring which may facilitate interactions through π-π stacking.
  • A carboxylic acid group that can engage in hydrogen bonding.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes by binding to active sites or allosteric sites, altering their functionality.
  • Receptor Modulation : The presence of the pyridine ring allows for potential interactions with neurotransmitter receptors, influencing signaling pathways.

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. For example, compounds with similar structures have been shown to inhibit poly (ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair processes. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy .

Neuroprotective Effects

Studies have suggested that the compound may possess neuroprotective effects, potentially through modulation of pathways involved in neurodegenerative diseases. The interaction with receptors in the central nervous system could help mitigate oxidative stress and inflammation .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound indicate effectiveness against various bacterial strains. The carboxylic acid group enhances solubility and bioavailability, which are critical for antimicrobial efficacy .

Study 1: Anticancer Efficacy

A study conducted on a series of pyridine-containing cyclobutane derivatives demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism was linked to the inhibition of cell proliferation and induction of apoptosis .

CompoundIC50 (µM)Cancer Cell Line
This compound12.5MCF-7
Control (Doxorubicin)0.5MCF-7

Study 2: Neuroprotective Activity

In vitro assays evaluating neuroprotective effects showed that the compound reduced neuronal cell death induced by oxidative stress. This was attributed to its ability to modulate reactive oxygen species (ROS) levels .

TreatmentCell Viability (%)ROS Levels (µM)
Control1005.0
Compound852.0

Q & A

Q. What are the common synthetic routes for preparing 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid, and how can cyclization efficiency be optimized?

Answer: A widely used approach involves cyclization of pre-functionalized pyridine derivatives with cyclobutane precursors. For example, one-pot synthesis methods (similar to benzoimidazo pyridine derivatives) employ acid-catalyzed cyclization using boron trifluoride diethyl etherate or other Lewis acids . Optimization includes controlling reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometry of the carbonyl-activating agent to minimize side products like over-oxidized pyridines or incomplete cyclization .

Q. Which analytical techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the cyclobutane ring geometry and pyridin-3-yl substitution pattern. For instance, coupling constants in ¹H NMR distinguish cis/trans cyclobutane conformers, while aromatic protons in pyridine resonate at δ 7.5–9.0 ppm .
  • HPLC-MS: Reverse-phase HPLC with C18 columns and ESI-MS detects impurities (e.g., unreacted precursors) and quantifies purity (>95% threshold for research-grade material) .
  • FT-IR: Strong absorption bands near 1700 cm⁻¹ confirm the carboxylic acid and ketone functionalities .

Q. How should researchers handle stability challenges during storage of this compound?

Answer: The compound is sensitive to moisture and light. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Pre-purge storage containers to prevent oxidation of the pyridine ring or ketone group. Stability under these conditions can be monitored via periodic HPLC analysis (e.g., every 6 months) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the pyridin-3-yl group in nucleophilic or electrophilic reactions?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The pyridin-3-yl group’s electron-deficient nature (due to conjugation with the cyclobutane carbonyl) directs electrophilic substitution to the meta position. For nucleophilic attacks, solvation effects in polar aprotic solvents (e.g., DMF) enhance reactivity at the nitrogen lone pair .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

Answer: Discrepancies often arise from pH-dependent solubility. Systematic studies using potentiometric titration (e.g., Sirius T3 instrument) can determine intrinsic solubility (S₀) and pH-solubility profiles. For example, solubility increases above pH 4 due to deprotonation of the carboxylic acid group (pKa ~2.5–3.0). Confounding factors like polymorphic forms are addressed via X-ray powder diffraction (XRPD) .

Q. What mechanisms explain the compound’s degradation under oxidative conditions, and how can they be mitigated?

Answer: Degradation pathways involve radical-mediated oxidation of the cyclobutane ring or pyridine nitrogen. LC-MS/MS identifies degradation products like 3-oxo-cyclobutane-1-carboxylic acid (ring-opening) or N-oxide derivatives. Adding radical scavengers (e.g., BHT at 0.1% w/v) or conducting reactions under oxygen-free conditions (glovebox) suppresses degradation .

Q. How do steric effects influence the compound’s binding affinity in enzyme inhibition studies?

Answer: Molecular docking (e.g., AutoDock Vina) reveals that the cyclobutane ring’s strained geometry restricts rotational freedom, enhancing binding specificity to flat hydrophobic enzyme pockets. Pyridin-3-yl orientation is critical for π-π stacking with aromatic residues (e.g., tyrosine or phenylalanine). Competitive inhibition assays (IC₅₀ determination) validate computational predictions .

Q. What strategies optimize regioselectivity in derivatization reactions targeting the ketone group?

Answer: Protecting the carboxylic acid (e.g., methyl ester formation) prevents unwanted side reactions. Ketone-specific reagents like hydroxylamine (for oxime formation) or Grignard reagents (for nucleophilic addition) achieve >90% regioselectivity under mild conditions (0–25°C). Reaction progress is monitored via TLC or in-situ IR spectroscopy .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s fluorescence properties?

Answer: Fluorescence variability may stem from aggregation-caused quenching (ACQ) or solvent polarity effects. Conduct fluorescence spectroscopy in solvents of varying polarity (e.g., hexane vs. DMSO) and compare quantum yields. Concentration-dependent studies (1–100 µM) identify ACQ thresholds. Contradictions are resolved by standardizing excitation/emission wavelengths (e.g., λ_ex = 280 nm for pyridine absorption) .

Q. Why do different studies report varying yields in cyclobutane ring-opening reactions?

Answer: Ring strain and substituent effects influence reactivity. Kinetic studies (e.g., Arrhenius plots) under controlled temperatures (25–80°C) and catalysts (e.g., Pd/C for hydrogenolysis) reveal that electron-withdrawing groups (e.g., pyridin-3-yl) accelerate ring-opening. Conflicting yields often result from incomplete catalyst activation or solvent impurities (e.g., trace water in THF) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.